molecular formula C10H14N2O3S B14824776 N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide

Cat. No.: B14824776
M. Wt: 242.30 g/mol
InChI Key: ZBNNNJYGLOMBPY-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-9(15-8-3-4-8)5-6-11-10(7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

ZBNNNJYGLOMBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 4-cyclopropoxy-3-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group adds steric hindrance, potentially affecting the compound’s reactivity and interaction with molecular targets.

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